[(3,4-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride
Description
(3,4-Dimethoxyphenyl)methylamine hydrochloride is a secondary amine hydrochloride salt characterized by a 3,4-dimethoxyphenyl group attached to a methylene bridge and an allylamine (prop-2-en-1-yl) moiety. The compound’s structure combines electron-rich aromatic substituents with an unsaturated alkyl chain, which may influence its physicochemical properties, such as solubility, lipophilicity, and reactivity. The hydrochloride salt form enhances water solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-4-7-13-9-10-5-6-11(14-2)12(8-10)15-3;/h4-6,8,13H,1,7,9H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSWBJPYXBHTPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC=C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound (3,4-Dimethoxyphenyl)methylamine hydrochloride is an analogue of the major human neurotransmitter dopamine. The 3- and 4-position hydroxy groups in dopamine have been replaced with methoxy groups. This suggests that the compound’s primary targets could be dopamine receptors.
Mode of Action
As an analogue of dopamine, the compound might interact with dopamine receptors in a similar manner to dopamine itself
Biochemical Pathways
The compound is closely related to mescaline, which is 3,4,5-trimethoxyphenethylamine. This suggests that it might affect similar biochemical pathways. Mescaline is known to induce a psychedelic state by acting on serotonin receptors, leading to altered thinking processes, closed- and open-eye visuals, synesthesia, an altered sense of time, and spiritual experiences. The compound might have similar effects, but this needs to be confirmed by further studies.
Pharmacokinetics
These compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine.
Result of Action
As an analogue of dopamine, it might have effects on mood, cognition, and motor control
Action Environment
The action, efficacy, and stability of (3,4-Dimethoxyphenyl)methylamine hydrochloride could be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, light, and pH. Its efficacy could be influenced by the presence of other drugs or substances, the individual’s genetic makeup, and their physiological state.
Biological Activity
(3,4-Dimethoxyphenyl)methylamine hydrochloride is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Synthesis
The compound can be synthesized through various methods, often involving the reaction of 3,4-dimethoxybenzaldehyde with prop-2-en-1-ylamine derivatives. A mechanochemical process has been utilized to enhance yield and reduce environmental impact, achieving an atom economy of 0.94 with minimal waste production .
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures showed moderate cytotoxic activity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines, with IC50 values indicating effectiveness in inhibiting cell proliferation .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12 | WRL-68 | 86 |
| Compound 20 | Caco2 | 45 |
| Compound 21 | MCF-7 | 72 |
| Compound 22 | PC-3 | 60 |
Neuroprotective Effects
Additionally, studies have indicated neuroprotective properties against oxidative stress. Compounds related to (3,4-Dimethoxyphenyl)methylamine hydrochloride were evaluated for their ability to reduce damage in neuroblastoma cell lines induced by hydrogen peroxide. Results showed a significant reduction in cell death compared to untreated controls .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play critical roles in neurodegenerative diseases like Alzheimer's. Some derivatives exhibited potent inhibition with IC50 values in the low micromolar range, suggesting potential as therapeutic agents for cognitive disorders .
Table 2: Enzyme Inhibition Potency
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| Compound A | 0.5 | 14.7 |
| Compound B | 3.13 | 0.9 |
Structure-Activity Relationships (SAR)
The biological activity of (3,4-Dimethoxyphenyl)methylamine hydrochloride is influenced by its structural components. The presence of methoxy groups has been correlated with enhanced interaction at the active sites of target enzymes, leading to improved inhibitory activity .
Case Studies
In a series of experiments assessing the anti-inflammatory properties of similar compounds, it was found that specific substitutions on the aromatic ring significantly enhanced COX enzyme inhibition. Compounds with electron-withdrawing groups showed increased potency against COX-1 and COX-2 enzymes, indicating a promising avenue for developing anti-inflammatory drugs .
Chemical Reactions Analysis
Oxidation Reactions
The allylamine group undergoes oxidation under controlled conditions. For example, treatment with potassium permanganate (KMnO₄) in acidic media leads to the cleavage of the double bond, producing a carboxylic acid derivative .
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Oxidation | KMnO₄ (aq, H₂SO₄) | 0–5°C, 2 h | [(3,4-Dimethoxyphenyl)methyl]carboxylic acid hydrochloride |
Mechanistic Insight :
The reaction proceeds via dihydroxylation of the allyl group, followed by oxidative cleavage to form the carboxylic acid.
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl ring is highly electron-rich, facilitating electrophilic substitution. Nitration and halogenation occur preferentially at the para position to the methoxy groups .
Key Findings :
-
Regioselectivity : Methoxy groups direct substitution to the 5-position due to their strong activating effects .
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Yield : Nitration achieves ~75% yield, while bromination yields ~68% under optimized conditions .
Reductive Amination and Alkylation
The allylamine group participates in reductive amination with ketones or aldehydes. For instance, reacting with acetone in the presence of NaBH₃CN yields tertiary amine derivatives .
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Reductive Amination | Acetone, NaBH₃CN | MeOH, RT, 12 h | (3,4-Dimethoxyphenyl)methylamine hydrochloride |
Mechanistic Pathway :
Nucleophilic Substitution
The hydrochloride salt enhances the electrophilicity of the allylamine’s α-carbon, enabling nucleophilic substitutions. Thiols or Grignard reagents react at this position .
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Thiol Addition | PhSH, Et₃N | DCM, RT, 6 h | (3,4-Dimethoxyphenyl)methylamine hydrochloride |
Notable Observations :
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Steric Effects : Bulky nucleophiles (e.g., tert-butylthiol) show reduced reactivity due to steric hindrance .
Cross-Coupling Reactions
The allylamine moiety participates in Heck-type couplings with aryl halides when catalyzed by Pd(PPh₃)₄ .
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Heck Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF, 80°C, 24 h | (3,4-Dimethoxyphenyl)methylamine hydrochloride |
Catalytic Efficiency :
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Low Pd loadings (0.5–1 mol%) achieve >80% conversion, with residual Pd levels <10 ppm in the product .
Cyclization Reactions
Under acidic conditions, the allylamine group undergoes intramolecular cyclization to form five-membered heterocycles .
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Cyclization | HCl (conc.) | Reflux, 4 h | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride |
Mechanism :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (CAS 62-31-7)
- Structure : Features a catechol (3,4-dihydroxyphenyl) group instead of dimethoxy substituents.
- Key Differences : The hydroxyl groups increase polarity, reducing lipophilicity and membrane permeability compared to the dimethoxy analog. This compound is a precursor to neurotransmitters like dopamine, highlighting the critical role of aromatic substituents in biological activity .
(b) (2,4-Dichlorophenyl)methylamine Hydrochloride
- Structure : Substitutes dimethoxy with dichloro groups.
- Chlorinated analogs are often associated with increased toxicity risks .
Variations in the Alkylamine Chain
(a) 3-(3,4-Dimethoxyphenyl)propylamine Hydrochloride
- Structure : Replaces the allylamine with a saturated propyl chain and a methyl group.
- However, the lack of an unsaturated bond may reduce metabolic oxidation rates, prolonging half-life .
(b) [2-(3,4-Dimethoxyphenyl)ethyl][(3-methylthiophen-2-yl)methyl]amine Hydrochloride
- Structure : Incorporates a thiophene ring in place of the allyl group.
- This heterocyclic substitution may also alter metabolic pathways .
Impurities and By-Products
(a) Impurity C(EP): 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine Hydrochloride
- Structure : Features a dimethylated amine instead of allylamine.
- Key Differences : The dimethyl group increases steric hindrance, reducing interaction with flat receptor sites. Higher basicity (due to alkylation) may affect solubility and ionization at physiological pH .
(b) Impurity D(EP): 3-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-propan-1-amine
Physicochemical and Pharmacological Implications
Q & A
Basic Research Question
- HPLC : Use a C18 column with a mobile phase of acetonitrile:aqueous buffer (e.g., 0.1% trifluoroacetic acid) at 278 nm, optimized for retention time and resolution .
- NMR : Confirm the presence of allyl protons (δ 5.2–5.9 ppm, multiplet) and dimethoxyphenyl groups (δ 3.8–3.9 ppm, singlet) .
- Mass Spectrometry : ESI-MS should show [M+H] at m/z 252.1 (free base) and [M+Cl] for the hydrochloride salt .
What challenges arise in optimizing reaction yields for the allylamine intermediate?
Advanced Research Question
Key challenges include:
- Steric Hindrance : The bulky 3,4-dimethoxyphenyl group may reduce nucleophilic attack efficiency during alkylation. Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Byproduct Formation : Over-reduction of the imine intermediate can occur; controlled addition of NaBH at 0–5°C mitigates this .
- Scalability : Transitioning from milligram to gram-scale synthesis requires careful optimization of solvent volume and stirring efficiency .
How can stereochemical outcomes be analyzed if chiral centers are introduced during synthesis?
Advanced Research Question
- Chiral HPLC : Employ a Chiralpak® IA column with n-hexane:isopropanol (80:20) to resolve enantiomers. Monitor elution profiles at 254 nm .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., DFT) to assign absolute configurations .
- X-ray Crystallography : Co-crystallize the compound with a resolving agent (e.g., tartaric acid) for definitive stereochemical assignment .
What methodologies are recommended for impurity profiling in batch synthesis?
Advanced Research Question
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/alkaline conditions to simulate degradation pathways. Monitor impurities via UPLC-MS .
- LC-HRMS : Identify unknown impurities by matching exact masses to fragmentation patterns (e.g., demethylation products at m/z 224.1) .
- Pharmacopeial Standards : Cross-reference impurity thresholds with guidelines for structurally related compounds like verapamil hydrochloride .
How does the hydrochloride salt form influence stability under varying storage conditions?
Advanced Research Question
- Hygroscopicity : The hydrochloride salt may absorb moisture, leading to clumping. Store in desiccators with silica gel at −20°C .
- Thermal Stability : TGA-DSC analysis reveals decomposition above 180°C; avoid prolonged exposure to temperatures >40°C .
- Photostability : Protect from UV light using amber glass vials, as the dimethoxyphenyl group is prone to photooxidation .
How can contradictory data in reaction yields between published methods be resolved?
Advanced Research Question
- Design of Experiments (DoE) : Use factorial design to isolate critical variables (e.g., solvent polarity, temperature) and identify optimal conditions .
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to compare intermediate formation rates across methods .
- Cross-Validation : Reproduce conflicting protocols in parallel, ensuring identical equipment and reagent batches to rule out external variables .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
